molecular formula C18H19FN2O2 B6278042 N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide CAS No. 2095411-18-8

N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide

Cat. No.: B6278042
CAS No.: 2095411-18-8
M. Wt: 314.4
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C18H19FN2O2 and a molecular weight of 314.36 g/mol . This compound is characterized by the presence of a fluorobenzoyl group, a methylpyridinyl group, and a dimethylpropanamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-chlorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide
  • N-[3-(2-bromobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide
  • N-[3-(2-iodobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide

Uniqueness

N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide is unique due to the presence of the fluorine atom in the benzoyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .

Properties

CAS No.

2095411-18-8

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4

Purity

95

Origin of Product

United States

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